(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate
Description
This compound (CAS No. 100806-49-3) is a bicyclic pyrrolidine derivative featuring a hydroxymethyl substituent at the 4-position, a tert-butyl carbamate group at the 5-position, and two methyl groups on the dioxolane ring. The compound is primarily used as an intermediate in medicinal chemistry for synthesizing drug candidates targeting enzymes or receptors requiring stereospecific interactions . Its synthesis likely involves multi-step processes, including cyclization and protective group strategies, as inferred from analogous compounds in the evidence (e.g., hydrogenation and coupling reactions for related pyrrolidine derivatives) .
Properties
IUPAC Name |
tert-butyl (3aS,4R,6aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h8-10,15H,6-7H2,1-5H3/t8-,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUXADZYSAODEK-BBBLOLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the pyrrole ring through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a family of bicyclic pyrrolidine/dioxolane derivatives. Below is a detailed comparison with structurally related analogs:
Key Findings from Comparative Studies:
Stereochemical Influence : The (3aS,4R,6aR) configuration in the target compound is conserved in analogs like the silyl-protected derivative , suggesting this stereochemistry is crucial for maintaining the bicyclic scaffold’s rigidity.
Substituent Effects: The hydroxymethyl group (target compound) enhances aqueous solubility compared to the formyl variant (), which may improve bioavailability in drug formulations .
Synthetic Utility :
- The silyl-protected analog () demonstrates the use of protective groups to stabilize reactive hydroxyl moieties during synthesis, a common strategy in prodrug development .
- Formyl -containing derivatives () serve as versatile intermediates for click chemistry or bioconjugation .
Pharmacological and Physicochemical Data (Inferred):
- Solubility: The hydroxymethyl group in the target compound likely improves solubility in polar solvents (e.g., water or methanol), whereas silyl-protected analogs favor organic solvents like chloroform .
- Metabolic Stability : Hydroxymethyl groups are prone to oxidation, whereas silyl protection () or benzyl substitution () may mitigate metabolic degradation .
- NMR Profiling : Comparative NMR studies (e.g., ) reveal that substituents in regions A (positions 29–36) and B (39–44) significantly alter chemical shifts, aiding in structural elucidation .
Biological Activity
The compound (3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure provides various functional groups that may interact with biological systems, making it a candidate for therapeutic applications.
- Molecular Formula : C₁₁H₁₉N₃O₄
- Molecular Weight : Approximately 231.29 g/mol
- CAS Number : 1152172-19-4
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of drug development and disease treatment. Notably, it has shown promise in the following areas:
1. Proteolysis Targeting Chimeras (PROTACs)
The compound serves as a semi-flexible linker in the design of PROTACs, which are engineered to selectively degrade specific proteins linked to various diseases. By conjugating this compound to ligands that bind target proteins and E3 ubiquitin ligases, PROTACs facilitate the ubiquitination and degradation of these proteins through the proteasome pathway. Research indicates that PROTACs utilizing this compound exhibit enhanced selectivity and potency against disease-causing proteins .
2. Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound may inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. The mechanism appears to involve disruption of the proton motive force critical for ATP production in hypoxic conditions .
Table 1: Summary of Biological Activities
The biological mechanisms through which this compound exerts its effects involve:
- Ubiquitination Pathway : By facilitating the binding of target proteins to E3 ligases, this compound plays a crucial role in tagging proteins for degradation.
- Disruption of Metabolic Processes : In Mycobacterium tuberculosis, it may interfere with essential metabolic pathways necessary for bacterial survival under stress conditions.
Future Directions
Research is ongoing to fully elucidate the range of biological activities associated with this compound. Future studies will focus on:
- In Vivo Studies : To assess the efficacy and safety of this compound in living organisms.
- Structural Modifications : To enhance its activity and specificity against target proteins or pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
